m-PEG24-Br is derived from polyethylene glycol, which is a polymer made up of repeating ethylene oxide units. The classification of m-PEG24-Br falls under the category of polyether compounds, specifically as a functionalized polyethylene glycol. Its unique properties stem from the length of the polyethylene glycol chain (24 ethylene glycol units) and the presence of the bromine functional group, which allows for further chemical modifications.
The synthesis of m-PEG24-Br typically involves several steps:
The typical yield for m-PEG24-Br synthesis can vary based on the method employed but often exceeds 80% under optimal conditions.
The molecular structure of m-PEG24-Br consists of a linear chain of 24 ethylene glycol units terminated by a bromine atom. The molecular formula can be represented as , with a molecular weight of approximately 1186.4 g/mol. The structure exhibits significant hydrophilicity due to the presence of multiple ether linkages, which contribute to its solubility in aqueous environments.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of m-PEG24-Br.
m-PEG24-Br participates in several types of chemical reactions:
The mechanism of action for m-PEG24-Br primarily revolves around its role as a linker in drug delivery systems and bioconjugates. Upon conjugation with therapeutic agents:
m-PEG24-Br exhibits several notable physical and chemical properties:
m-PEG24-Br has numerous applications across various scientific fields:
Bifunctional PEG linkers have undergone significant evolution to address limitations in early bioconjugation approaches:
Table 1: Evolution of Bifunctional PEG Linkers
Generation | PEG Length | Reactive Terminals | Key Advantages |
---|---|---|---|
Early | ≤12 units | Monofunctional | Basic solubility enhancement |
Intermediate | 12–20 units | Homobifunctional | Improved circulation half-life |
Advanced (e.g., m-PEG₂₄-Br) | 24 units | Heterobifunctional (Br/OH) | Chemoselective conjugation, optimal steric shielding, reduced immunogenicity |
The synthetic flexibility of m-PEG₂₄-Br allows derivatization into diverse functional variants, including:
m-PEG₂₄-Br serves as a pivotal building block in prodrug activation and stimuli-responsive nanosystems:
Table 2: m-PEG₂₄-Br in Prodrug Applications
Application | Conjugation Chemistry | Release Trigger | Outcome |
---|---|---|---|
Doxorubicin nanoassembly | Amide bond via m-PEG₂₄-acid intermediate | pH 5.5 | 80% release over 48 h at tumor sites |
Indomethacin microparticles | Ether linkage via m-PEG₂₄-alcohol | Hydrolysis | Linear release over 4 h (zero-order kinetics) [8] |
GO-based nanocarriers | π-π stacking of pyrene anchors | ATP competition | Sustained release >5 days [3] |
The structural attributes of m-PEG₂₄-Br underpin its utility in targeted protein degradation and antibody conjugates:
Synthetic Versatility: Bromide enables copper-free "click" reactions with azide-functionalized warheads, streamlining PROTAC assembly [1].
ADC Optimization:
Table 3: m-PEG₂₄-Br in PROTAC/ADC Architectures
Therapeutic Platform | Linker Structure | Key Benefit | Efficiency Metric |
---|---|---|---|
BTK-targeting PROTAC | m-PEG₂₄-Br–azide–VHL ligand | Optimal ternary complex formation | DC₅₀ = 12 nM [1] |
HER2-directed ADC | m-PEG₂₄-amine–mc-vc-PAB–DM1 | Reduced aggregation, enhanced tumor penetration | DAR 3.9; IC₅₀ 0.8 nM |
CD33-targeting ADC | m-PEG₂₄-acid–cleavable dipeptide | Serum stability >72 h | Plasma t₁/₂ extended 2.5x |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3